molecular formula C17H12BrN B11771408 Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide CAS No. 6336-62-5

Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide

Cat. No.: B11771408
CAS No.: 6336-62-5
M. Wt: 310.2 g/mol
InChI Key: GKBABUBJKPSIBF-UHFFFAOYSA-M
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Description

Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide is a heterocyclic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to form the desired isoquinoline derivative . Another method involves the use of substituted alkynylbenzaldehydes and o-phenylenediamines in ethanol, providing an environmentally friendly route to the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

Photophysical Properties

The compound exhibits notable photophysical properties, making it suitable for applications in organic electronics and photonics. Its ability to absorb light in the visible spectrum allows for potential uses in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). Research indicates that modifications to the substituents on the benzo[h]pyrido structure can lead to significant changes in fluorescence properties, enhancing its utility in optoelectronic devices .

Recent studies have explored the biological activities of benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide and its derivatives:

  • Anticancer Potential : Compounds related to this compound have shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of specific signaling pathways .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens. Studies indicate that it can disrupt bacterial cell membranes, leading to cell death .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it an attractive candidate for use in OLEDs. Its ability to act as a charge transport material has been investigated, with promising results indicating enhanced efficiency and stability in device performance .

Photonic Devices

Due to its photoluminescent characteristics, this compound is being studied for applications in photonic devices such as sensors and lasers. The tunability of its emission spectra through chemical modification allows for the development of materials with specific optical properties tailored for particular applications .

Case Study: Anticancer Research

A recent study evaluated the efficacy of this compound derivatives against breast cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Case Study: OLED Development

Another study focused on incorporating this compound into OLED architectures. The devices exhibited improved brightness and color purity compared to traditional materials, highlighting the compound's potential for commercial applications in display technology .

Table 1: Summary of Applications

Application AreaSpecific UsesObservations
Photophysical ResearchOLEDs, DSSCsEnhanced light absorption and emission properties
Biological ActivityAnticancer agentsInduces apoptosis in cancer cells
Material ScienceCharge transport materialsImproved efficiency in OLED devices
AntimicrobialDisruption of bacterial membranesEffective against various pathogens

Mechanism of Action

The mechanism of action of Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

The synthesis of this compound typically involves the quaternization of pyridine derivatives followed by cyclization reactions. The Kröhnke method is one of the prominent synthetic pathways utilized for obtaining this compound, which allows for the incorporation of various substituents that can modulate its biological activity .

Biological Activity Overview

The biological activities of this compound include:

  • Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. For instance, certain analogs have shown efficacy in antagonizing pentylenetetrazole-induced seizures, with protective indexes superior to established anticonvulsants like ethosuximide and diazepam .
  • Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For example, it has been reported to have IC50 values in the low micromolar range against human cancer cell lines such as HT-29 and MCF-7 .
  • Neurotropic Activity : The compound has also been investigated for its neurotropic effects, showcasing potential in treating neurological disorders. It has been found to possess anxiolytic properties alongside its anticonvulsant effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticonvulsant Study : A recent study evaluated a series of related compounds, revealing that some derivatives exhibited ED50 values significantly lower than ethosuximide. For instance, compound 6k demonstrated an ED50 of 30 mg/kg with a protective index (PI) of 6.7, indicating a favorable safety profile compared to traditional treatments .
  • Antiproliferative Activity : In another investigation focusing on antiproliferative agents, this compound was shown to inhibit cell proliferation effectively. The most potent derivatives had IC50 values below 0.5 µM against cancer cell lines, suggesting strong potential for further development as anticancer agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type IC50/ED50 Values Comparison Compound Notes
AnticonvulsantED50 = 30 mg/kgEthosuximideHigher activity than ethosuximide
AntiproliferativeIC50 < 0.5 µM-Effective against HT-29 and MCF-7
Neurotropic-DiazepamAnxiolytic properties without muscle relaxation

Properties

CAS No.

6336-62-5

Molecular Formula

C17H12BrN

Molecular Weight

310.2 g/mol

IUPAC Name

naphtho[2,1-b]quinolizin-12-ium;bromide

InChI

InChI=1S/C17H12N.BrH/c1-2-7-16-13(5-1)8-9-14-11-15-6-3-4-10-18(15)12-17(14)16;/h1-12H;1H/q+1;/p-1

InChI Key

GKBABUBJKPSIBF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=[N+]4C=C32.[Br-]

Origin of Product

United States

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